

Application of Potassium Titanate Whiskers in Automotive Brake Friction Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium titanium oxide

Cat. No.: B079686

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium titanate whiskers (PTW), with the chemical formula $K_2Ti_6O_{13}$, are high-performance, single-crystal inorganic fibers utilized as a reinforcing additive in automotive brake friction materials.[1] Their unique properties, including high tensile strength, excellent thermal stability, and a high aspect ratio, make them a critical component in the formulation of non-asbestos organic (NAO) and some low-steel brake pads.[1][2][3] The incorporation of PTW significantly enhances the mechanical strength, wear resistance, and thermal stability of brake pads, leading to improved braking performance and durability.[4][5] This document provides detailed application notes, experimental protocols, and performance data related to the use of PTW in automotive brake friction materials.

Mechanism of Action

Potassium titanate whiskers improve the performance of brake friction materials through several key mechanisms:

- **Reinforcement:** The high tensile strength (up to 7 GPa) and high aspect ratio of PTW provide significant reinforcement to the friction material matrix, enhancing its mechanical strength and resistance to wear and tear.[1]

- **Friction Stability:** PTW helps to form a stable and durable friction film on the rubbing surface of the brake pad and rotor.[6] This film contributes to a consistent friction coefficient across a wide range of operating temperatures, mitigating brake fade.[5]
- **Thermal Management:** The excellent thermal stability of PTW, withstanding temperatures up to 1000°C, aids in the dissipation of heat generated during braking.[1] This reduces the risk of overheating and subsequent brake performance degradation.
- **Wear Resistance:** The high hardness of PTW (Mohs hardness of 5.5 to 6) acts as a load-bearing component within the friction material, reducing the abrasion of the brake pad surface and extending its service life.[5]
- **Noise and Vibration Dampening:** The inherent flexibility of the whiskers allows them to absorb and dissipate vibrational energy generated during braking, which can lead to a reduction in brake noise, vibration, and harshness (NVH).[5]

Data Presentation

The following table summarizes the quantitative performance improvements observed in brake friction materials containing potassium titanate whiskers.

Performance Metric	Without Potassium Titanate Whiskers	With Potassium Titanate Whiskers (5-15% by weight)	Percentage Improvement	Citation(s)
Friction Coefficient	Varies significantly with temperature	0.4 - 0.6 (stable)	More stable performance	[1]
Wear Rate	Higher wear rate	Reduced by 25-35%	25-35%	[1]
Specific Wear Rate	Higher	As low as $1.0 \times 10^{-7} \text{ cm}^3/(\text{N}\cdot\text{m})$	-	[5]
Bending Strength	Baseline	30% increase (with 10% PTW)	30%	[1]
Maximum Temperature	Higher	Reduced by 15-20%	15-20%	[1]
Service Life	Shorter	Extended by 30%	30%	[5]
Brake Noise (NVH)	Higher	Reduced by up to 15 decibels	Up to 15 dB reduction	[5]

Experimental Protocols

The following are detailed methodologies for the preparation and testing of automotive brake friction materials containing potassium titanate whiskers.

1. Formulation and Mixing of Brake Friction Material

- Objective: To prepare a homogeneous mixture of friction material ingredients, including potassium titanate whiskers.
- Materials:

- Potassium Titanate Whiskers (5-15% by weight)[1]
- Binder (e.g., Phenolic resin)
- Fillers (e.g., Barite, Mica, Graphite)[1][6]
- Abrasives (e.g., Alumina)[1]
- Solid Lubricants (e.g., Molybdenum disulfide)[6]
- Other reinforcing fibers (e.g., Aramid pulp)[6]
- Equipment:
 - High-intensity mixer (e.g., Henschel mixer)
 - Analytical balance
- Procedure:
 - Accurately weigh all the powdered and fibrous components according to the desired formulation.
 - Add the components to the high-intensity mixer in a sequential manner, typically starting with the fillers and reinforcing fibers, followed by the binder and finally the potassium titanate whiskers.
 - Mix the components at a specified speed (e.g., 1500-3000 rpm) for a duration sufficient to achieve a homogeneous blend (e.g., 5-10 minutes).
 - Discharge the mixed powder and store it in a sealed container to prevent moisture absorption.

2. Preparation of Brake Pad Samples (Hot Press Molding)

- Objective: To fabricate brake pad samples of a specific size and density for performance testing.
- Materials:

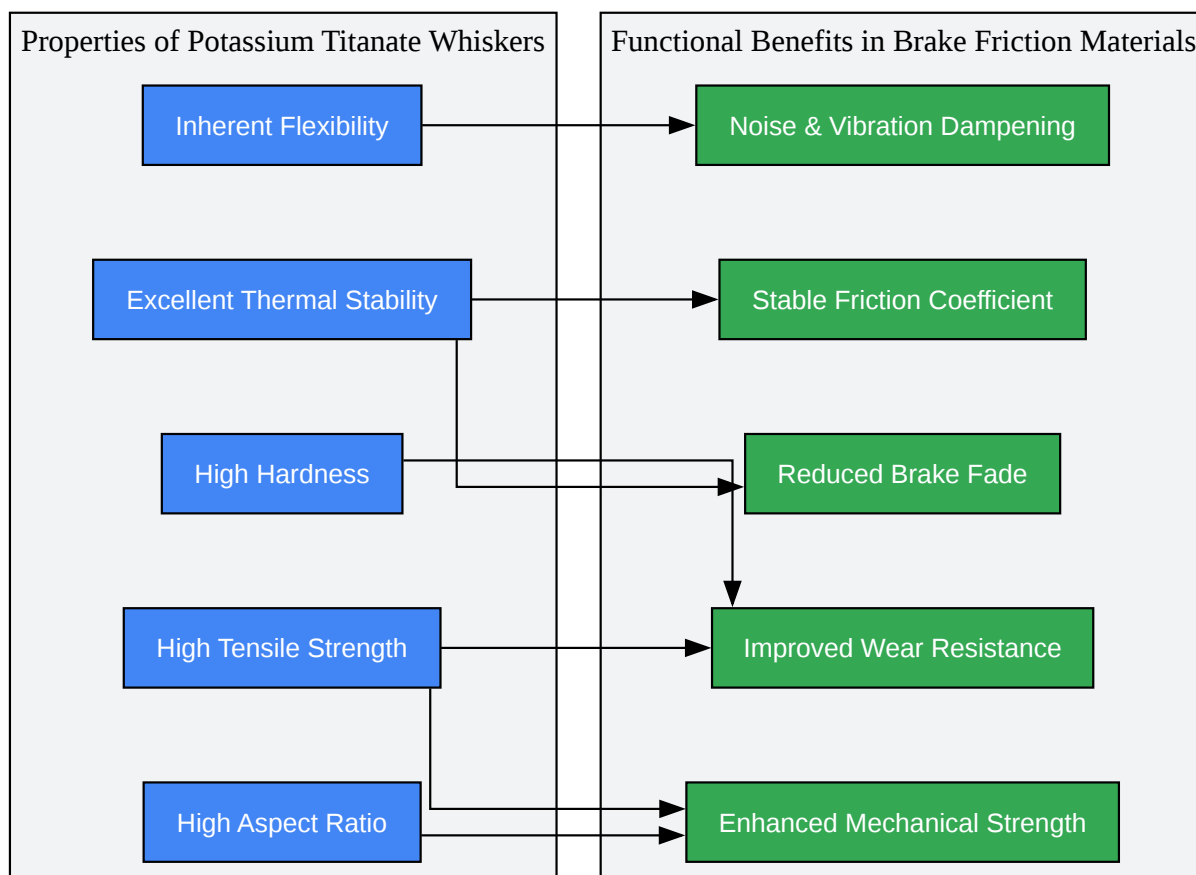
- Homogenized friction material mixture
- Steel backplates
- Equipment:
 - Hydraulic hot press with temperature and pressure control
 - Molds of desired sample dimensions
- Procedure:
 - Place a steel backplate at the bottom of the mold.
 - Evenly distribute a pre-weighed amount of the friction material mixture into the mold cavity.
 - Place the mold into the hot press.
 - Apply a specific pressure (e.g., 15-20 MPa) and temperature (e.g., 150-180°C) for a defined period (e.g., 10-15 minutes).
 - Perform a "breathing" step by releasing and reapplying the pressure to allow trapped gases to escape.
 - Maintain the pressure and temperature for the remaining curing time.
 - After curing, cool the mold under pressure to below 80°C before ejecting the brake pad sample.
 - Post-cure the samples in an oven at a specified temperature (e.g., 180-220°C) for several hours to complete the cross-linking of the phenolic resin.

3. Evaluation of Frictional Performance (Pad-on-Disk or Krauss Friction Tester)

- Objective: To determine the friction coefficient, fade, recovery, and wear characteristics of the brake pad samples.
- Equipment:

- Pad-on-disk friction tester or Krauss type friction tester[6][7]
- Data acquisition system to record torque, temperature, pressure, and rotational speed.
- Procedure (based on a typical Krauss test):
 - Mount the brake pad sample and a corresponding brake disc onto the tester.
 - Bedding-in Phase: Perform a series of braking applications at moderate temperatures and pressures to ensure full contact between the pad and the disc.
 - Performance Test:
 - Conduct a series of braking cycles at a constant initial speed and varying brake pressures to determine the friction coefficient as a function of pressure.
 - Perform braking cycles at a constant pressure and increasing initial disc temperatures to evaluate the friction coefficient at elevated temperatures.
 - Fade Test:
 - Perform a series of high-temperature braking applications to induce brake fade. The initial disc temperature is progressively increased (e.g., from 100°C to 500°C).
 - Record the decrease in friction coefficient as the temperature rises.
 - Recovery Test:
 - After the fade test, perform a series of braking applications at decreasing temperatures to evaluate the recovery of the friction coefficient.
 - Wear Measurement:
 - Measure the weight and thickness of the brake pad sample before and after the entire test sequence to calculate the wear rate.

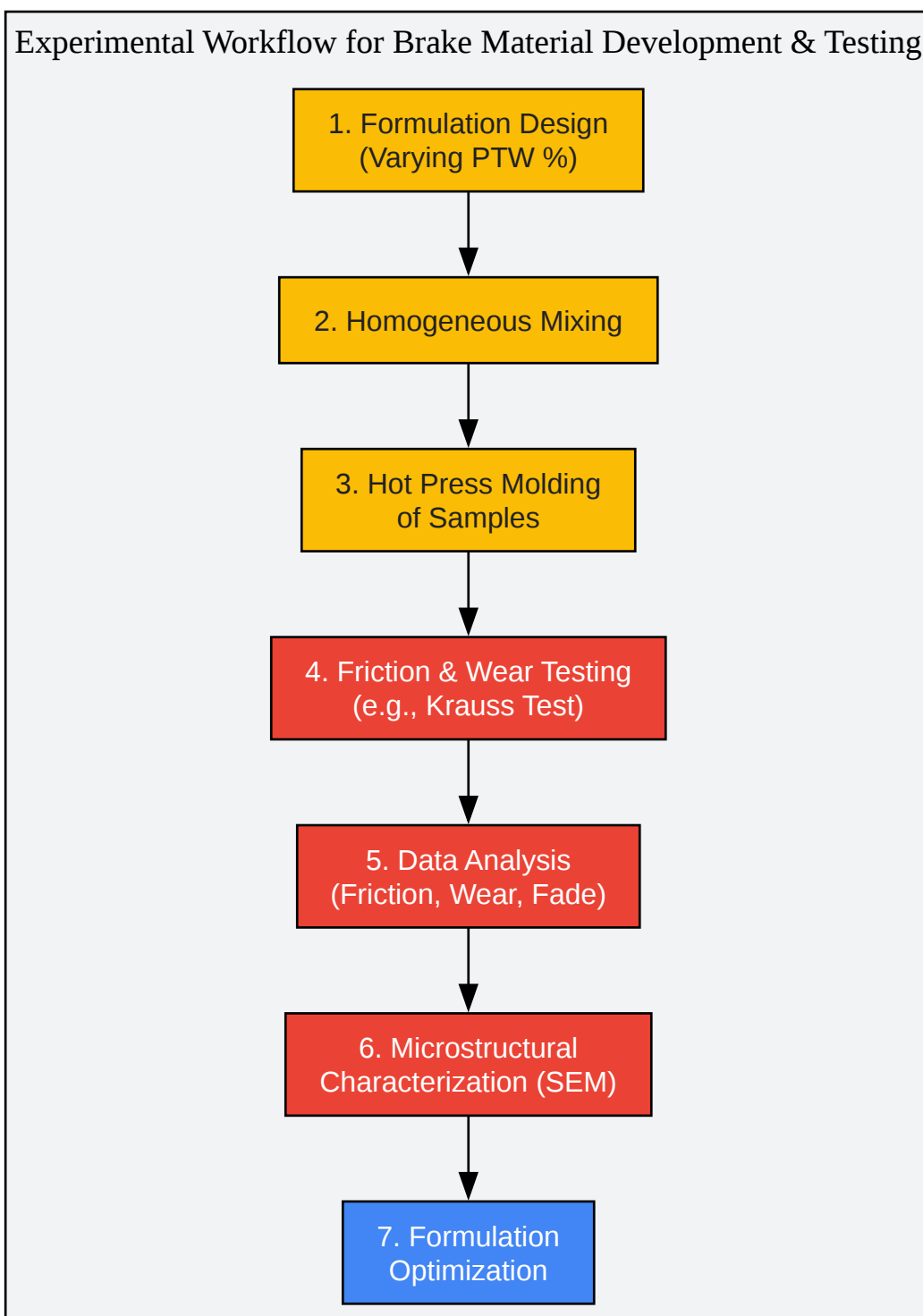
Visualizations



[Click to download full resolution via product page](#)

Caption: Logical relationship between PTW properties and brake material benefits.

Experimental Workflow for Brake Material Development & Testing



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brake Pads Six Potassium Titanate Whisker – Bull Brake Pads Materials [bullchemicals.com]
- 2. Potassium titanate whiskers-Daye Jinpeng Friction Materials Co., Ltd_Metal mineral powder_Non metallic mineral powder_Sulfides_Chemical synthesis [en.dysjp.com]
- 3. Friction Material | Kubota Corporation Application of TXAX [kubota.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the Functions of Six Potassium Titanate Whisker in Brake Pads Materials – Bull Brake Pads Materials [bullchemicals.com]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Potassium Titanate Whiskers in Automotive Brake Friction Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079686#application-of-potassium-titanate-whiskers-in-automotive-brake-friction-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com